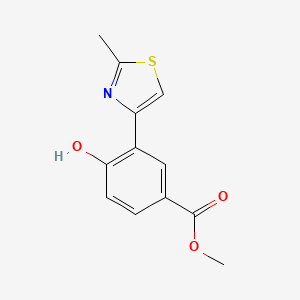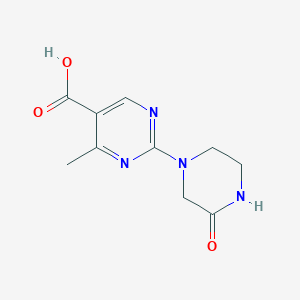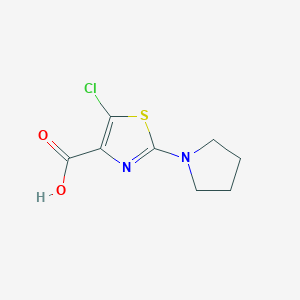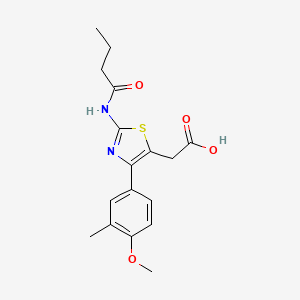
3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with methyl acetoacetate and nitroethane under basic conditions to yield the desired pyrazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Reduction: 3-Cyclopentyl-1-methyl-4-amino-1H-pyrazol-5-amine.
Substitution: Halogenated derivatives of the pyrazole ring.
Scientific Research Applications
Chemistry: 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its pyrazole ring can interact with various biological targets, making it a candidate for developing new therapeutic agents .
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a valuable compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s biological effects .
Comparison with Similar Compounds
3-Cyclopentyl-1-methyl-1H-pyrazol-4-amine: Lacks the nitro group, resulting in different reactivity and biological activity.
1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine: Similar structure but different substitution pattern, affecting its chemical properties.
Uniqueness: 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-cyclopentyl-2-methyl-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C9H14N4O2/c1-12-9(10)8(13(14)15)7(11-12)6-4-2-3-5-6/h6H,2-5,10H2,1H3 |
InChI Key |
ZTRWDTUZMMIMBA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2CCCC2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11796150.png)


![2-Bromo-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11796160.png)





